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For Researchers, Scientists, and Drug Development Professionals

Abstract

Cumyl-THPINACA is a synthetic cannabinoid receptor agonist (SCRA) belonging to the
indazole-3-carboxamide class of compounds. With the molecular formula C23H27N302, this
potent substance has emerged as a compound of interest within the scientific and forensic
communities. This technical guide provides a comprehensive analysis of Cumyl-THPINACA,
detailing its chemical properties, pharmacological profile, and metabolic fate. The information
presented herein is intended to support researchers, scientists, and drug development
professionals in understanding the core characteristics of this synthetic cannabinoid, facilitating
further research and the development of analytical detection methods. All quantitative data is
summarized in structured tables, and key experimental methodologies are described. Visual
diagrams generated using Graphviz are provided to illustrate signaling pathways and
experimental workflows.

Chemical and Physical Properties

Cumyl-THPINACA, also known by its systematic IUPAC name N-(2-phenylpropan-2-yl)-1-
[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indazole-3-carboxamide, is characterized by its indazole
core linked to a cumyl group and a tetrahydropyran (THP) moiety.[1] The cumyl group, a bulky
and lipophilic substituent, is a common structural feature in many potent SCRASs, contributing to
their high affinity for cannabinoid receptors.[1]
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Property Value Source
Molecular Formula C23H27N302 [21[3114]
Molecular Weight 377.48 g/mol [2]

CAS Number 1400742-50-8 [1]12114]

N-(2-phenylpropan-2-yl)-1-
tetrahydro-2H-pyran-4-

IUPAC Name . y _ > [1]
yl)methyl]-1H-indazole-3-

carboxamide

Synonyms SGT-42 [2]

Pharmacological Profile

Cumyl-THPINACA is a potent full agonist of both the central cannabinoid receptor (CB1) and
the peripheral cannabinoid receptor (CB2).[1][5] Its high affinity for these receptors is
responsible for its psychoactive effects and other physiological responses.

Receptor Binding Affinity and Agonist Activity

Radioligand binding studies have demonstrated the high affinity of Cumyl-THPINACA for both
CB1 and CB2 receptors. The inhibition constant (Ki) and the half-maximal effective
concentration (EC50) values are summarized below. The compound shows a slight selectivity
for the CB1 receptor.[3]

Agonist Activity

Receptor Binding Affinity (Ki Source
p g y (Ki) (EC50)

CB1 1.23 £ 0.20 nM 0.1 nM [3][5]

CB2 1.38 + 0.86 nM 0.59 nM [3][5]

Signaling Pathway

As a cannabinoid receptor agonist, Cumyl-THPINACA activates intracellular signaling
cascades upon binding to CB1 or CB2 receptors, which are G-protein coupled receptors
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(GPCRs). This activation leads to the inhibition of adenylyl cyclase, modulation of ion channels,
and activation of mitogen-activated protein kinase (MAPK) pathways, ultimately resulting in the
modulation of neurotransmitter release and other cellular responses.

Cannabinoid Receptor Signaling Pathway

Metabolism

Cumyl-THPINACA undergoes rapid and extensive phase | metabolism. In vitro studies using
human liver microsomes have shown a short half-life of approximately 4.9 minutes.[6][7] The
primary metabolic pathways involve hydroxylation at various positions on the cumyl and
tetrahydropyran moieties.

Metabolic Profile

A significant number of metabolites have been identified, with up to 28 metabolites detected in
in vitro studies.[5] The main biotransformations include mono-, di-, and tri-hydroxylation.[5] One
of the major metabolites identified is formed by mono-hydroxylation at the para-position of the
cumyl moiety.[6][7]

Number of
Metabolic Pathway  Metabolites Key Metabolites Source
Identified
Mono-, di-, and tri-
hydroxylated
Phase | Metabolism 28 metabolites; para- [5161[7]

hydroxy-cumyl-
THPINACA

Experimental Protocols

The following sections outline the general methodologies employed in the characterization of
Cumyl-THPINACA. These protocols are based on published research and are intended to
provide a foundational understanding of the experimental approaches.

Receptor Binding Assay (Based on Schoeder et al.)
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e Objective: To determine the binding affinity (Ki) of Cumyl-THPINACA for CB1 and CB2
receptors.

o Methodology: Competitive radioligand binding assays are performed using cell membranes
expressing human CB1 or CB2 receptors.

o Membrane Preparation: Cell membranes from HEK293 cells stably expressing either CB1
or CB2 receptors are prepared.

o Radioligand: A radiolabeled cannabinoid ligand (e.g., [BH]CP-55,940) is used as the
primary ligand.

o Competition Assay: Increasing concentrations of Cumyl-THPINACA are incubated with
the cell membranes and a fixed concentration of the radioligand.

o Incubation: The reaction mixture is incubated to allow for competitive binding to reach
equilibrium.

o Separation: Bound and free radioligand are separated by rapid filtration through glass fiber
filters.

o Quantification: The amount of bound radioactivity on the filters is quantified using liquid
scintillation counting.

o Data Analysis: The IC50 (concentration of Cumyl-THPINACA that inhibits 50% of the
specific binding of the radioligand) is determined by non-linear regression analysis. The Ki
value is then calculated using the Cheng-Prusoff equation.

In Vitro Metabolism Study (Based on Monti et al.)
o Objective: To identify the phase | metabolites of Cumyl-THPINACA.
o Methodology: Incubation of Cumyl-THPINACA with human liver microsomes (HLMS)

followed by analysis using liquid chromatography-high-resolution mass spectrometry (LC-
HRMS).

o Incubation: Cumyl-THPINACA is incubated with pooled human liver microsomes in the
presence of an NADPH-regenerating system.
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o Sample Preparation: The incubation is quenched, and the sample is subjected to solid-
phase extraction (SPE) for cleanup and concentration of the analytes.

o LC-HRMS Analysis: The extracted sample is analyzed by a liquid chromatograph coupled
to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

o Metabolite Identification: Metabolites are identified based on their accurate mass
measurements, fragmentation patterns (MS/MS spectra), and chromatographic retention
times.

General Experimental Workflow

Conclusion

Cumyl-THPINACA is a potent synthetic cannabinoid with high affinity for both CB1 and CB2
receptors. Its rapid and extensive metabolism presents challenges for its detection in biological
matrices, necessitating the identification of specific metabolites as biomarkers of exposure. The
data and protocols presented in this technical guide provide a foundational resource for
researchers and professionals working with this compound. Further research is warranted to
fully elucidate the in vivo pharmacological and toxicological effects of Cumyl-THPINACA and
its metabolites. This knowledge is crucial for the development of effective analytical methods
for forensic and clinical applications and for understanding the potential health risks associated
with its use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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